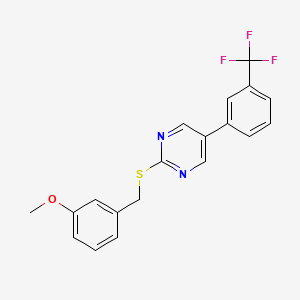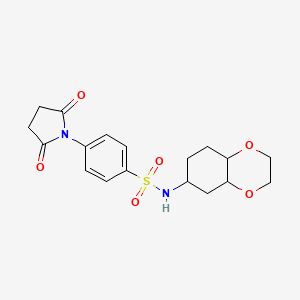
3-(((5-(3-(Trifluormethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl-methyl-ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is a useful research compound. Its molecular formula is C19H15F3N2OS and its molecular weight is 376.4. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, it serves as an intermediate in the synthesis of complex organic molecules.
Biology: : It is studied for its potential effects on biological pathways and mechanisms.
Medicine: : Its unique structure makes it a candidate for the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: : Industrial applications involve its use in the synthesis of specialized chemicals and materials with desired properties.
Mechanism of Action: The compound interacts with molecular targets through its trifluoromethyl and pyrimidinyl groups, which can modulate various biochemical pathways. It may inhibit or activate specific enzymes, alter cell signaling, or affect receptor functions. The exact mechanism varies depending on the specific application and target.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target various receptors and enzymes, influencing their function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. The downstream effects of these interactions can vary widely, from changes in cellular metabolism to alterations in signal transduction .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the nature of its interactions with them. These effects can range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with a base-catalyzed methylation of 3-phenyl ether, followed by nucleophilic substitution reactions involving 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfanyl groups.
Industrial Production Methods: : Industrial synthesis often leverages optimized catalytic processes under controlled conditions, ensuring a high yield and purity. Multi-step synthesis is carried out in specialized reactors, maintaining critical reaction parameters like temperature, pressure, and pH balance.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: : Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is reactive in a variety of chemical environments:
Oxidation: It can undergo oxidation in the presence of oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: Reduction reactions can be catalyzed using reducing agents such as lithium aluminum hydride.
Substitution: The ether group can participate in nucleophilic substitution reactions, often with alkyl halides under basic conditions.
Common Reagents and Conditions: : Common reagents include sulfuric acid for sulfonation, Grignard reagents for forming carbon-carbon bonds, and palladium catalysts for hydrogenation.
Major Products: : Major products depend on the specific reactions, but commonly include derivatives with modified phenyl ether or pyrimidinyl groups.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: : What sets this compound apart is its specific trifluoromethyl substitution, which imparts distinct chemical properties.
Similar Compounds: : Compounds such as 3-(trifluoromethyl)phenyl pyrimidinyl sulfides and methoxy phenyl ethers exhibit similar but not identical properties.
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether’s uniqueness stems from its specific chemical structure, offering a wide range of applications in scientific research and industry.
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-25-17-7-2-4-13(8-17)12-26-18-23-10-15(11-24-18)14-5-3-6-16(9-14)19(20,21)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKUGRFVCBBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Cyclopentyl-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2520650.png)

![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)


![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)

![7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)

![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2520668.png)

![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)

